Ácido 8-hidroxipenílico

Descripción general

Descripción

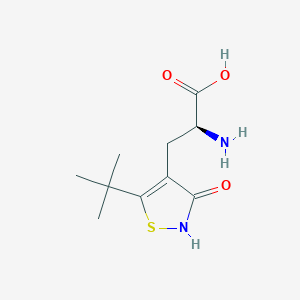

8-Hydroxypenillic acid is a derivative of penicillin, specifically formed from 6-aminopenicillanic acid.

Aplicaciones Científicas De Investigación

8-Hydroxypenillic acid has several applications in scientific research:

Chemistry: Used as a model compound to study the hydrolysis and degradation of β-lactam antibiotics.

Biology: Investigated for its interactions with β-lactamase enzymes and its potential role in antibiotic resistance mechanisms.

Medicine: Explored for its potential therapeutic applications, although it is not widely used as a drug.

Industry: Utilized in the production of β-lactamase inhibitors and other related compounds

Mecanismo De Acción

Target of Action

The primary target of 8-Hydroxypenillic acid is the C class β-lactamase enzyme . This enzyme is known to catalyze the hydrolysis of β-lactam antibiotics, a class of antibiotics that includes penicillins, cephalosporins, and carbapenems .

Mode of Action

8-Hydroxypenillic acid is formed through the interaction of the C class β-lactamase enzyme with 6-aminopenicillanic acid (6-APA) in the presence of sodium bicarbonate . The enzyme catalyzes the conversion of 6-APA to 8-Hydroxypenillic acid . This conversion is facilitated by the presence of aminomalonate ester .

Biochemical Pathways

The formation of 8-Hydroxypenillic acid is part of the broader β-lactam antibiotic degradation pathway . This pathway involves the hydrolysis of β-lactam antibiotics by β-lactamase enzymes, leading to the formation of various degradation products, including 8-Hydroxypenillic acid .

Pharmacokinetics

The conversion of 6-apa to 8-hydroxypenillic acid is known to be accelerated by sodium bicarbonate and methanol . This suggests that the bioavailability of 8-Hydroxypenillic acid may be influenced by the presence of these substances.

Result of Action

The conversion of 6-APA to 8-Hydroxypenillic acid results in the formation of a new compound with potentially different biological activities

Action Environment

The action of 8-Hydroxypenillic acid is influenced by environmental factors such as pH and the presence of other substances. For instance, the conversion of 6-APA to 8-Hydroxypenillic acid occurs at neutral pH and is facilitated by sodium bicarbonate and methanol .

Análisis Bioquímico

Biochemical Properties

8-Hydroxypenillic acid is involved in several biochemical reactions. It interacts with enzymes such as 8-hydroxylase and hydroxypenicillinase. The enzyme 8-hydroxylase converts L-lysine to L-3,4-dihydroxyphenylalanine, which is then converted to 8-Hydroxypenillic acid by hydroxypenicillinase . These interactions are essential for the synthesis of penicillin, highlighting the importance of 8-Hydroxypenillic acid in antibiotic production.

Cellular Effects

8-Hydroxypenillic acid influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of penicillin suggests that it may impact the regulation of genes involved in antibiotic production. Additionally, 8-Hydroxypenillic acid may influence cellular metabolism by interacting with enzymes and other biomolecules involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of 8-Hydroxypenillic acid involves its interaction with specific enzymes and biomolecules. It binds to the active sites of enzymes such as 8-hydroxylase and hydroxypenicillinase, facilitating the conversion of L-lysine to L-3,4-dihydroxyphenylalanine and subsequently to 8-Hydroxypenillic acid . These binding interactions are crucial for the compound’s role in the synthesis of penicillin.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Hydroxypenillic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 8-Hydroxypenillic acid can be readily converted from 6-aminopenicillanic acid in the presence of sodium bicarbonate . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating the compound’s potential impact on antibiotic production.

Dosage Effects in Animal Models

The effects of 8-Hydroxypenillic acid vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more effective in promoting the synthesis of penicillin. Studies have shown that the compound’s impact on cellular processes and metabolic pathways can be dose-dependent .

Metabolic Pathways

8-Hydroxypenillic acid is involved in the metabolic pathways related to penicillin synthesis. It interacts with enzymes such as 8-hydroxylase and hydroxypenicillinase, which are essential for the conversion of L-lysine to L-3,4-dihydroxyphenylalanine and subsequently to 8-Hydroxypenillic acid . These interactions play a crucial role in the regulation of metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 8-Hydroxypenillic acid within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are important for its role in penicillin synthesis . The compound’s distribution within cells can influence its activity and function.

Subcellular Localization

8-Hydroxypenillic acid is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific organelles, where it interacts with enzymes and other biomolecules involved in penicillin synthesis . These interactions are essential for the compound’s role in antibiotic production.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 8-Hydroxypenillic acid can be synthesized from 6-aminopenicillanic acid through a reaction catalyzed by Class C β-lactamase. This reaction involves the hydrolysis of 6-aminopenicillanic acid at neutral pH, resulting in the formation of 8-hydroxypenillic acid. The reaction is facilitated by the presence of bicarbonate ions and can be accelerated by methanol .

Industrial Production Methods: While specific industrial production methods for 8-hydroxypenillic acid are not extensively documented, the process generally involves the use of biocatalysts such as β-lactamase enzymes to convert 6-aminopenicillanic acid to 8-hydroxypenillic acid under controlled conditions .

Análisis De Reacciones Químicas

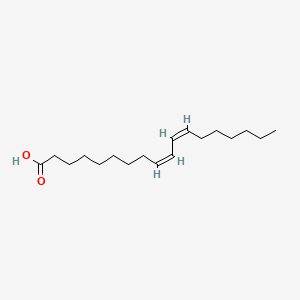

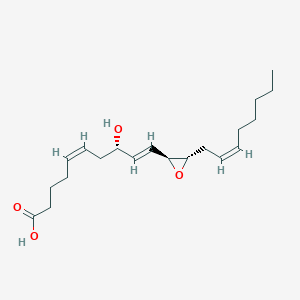

Types of Reactions: 8-Hydroxypenillic acid primarily undergoes hydrolysis reactions. The presence of the hydroxyl group at the 8th position makes it susceptible to nucleophilic attacks, leading to various degradation products .

Common Reagents and Conditions:

Hydrolysis: Catalyzed by β-lactamase enzymes in the presence of bicarbonate ions.

Oxidation and Reduction:

Major Products Formed: The major product formed from the hydrolysis of 6-aminopenicillanic acid is 8-hydroxypenillic acid itself. Further degradation products may include various penicillin derivatives .

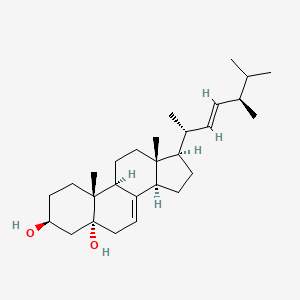

Comparación Con Compuestos Similares

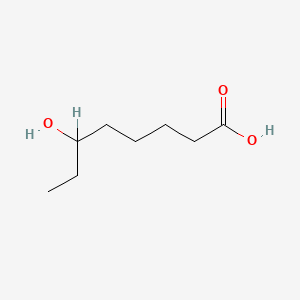

6-Aminopenicillanic Acid: The precursor to 8-hydroxypenillic acid.

Penicillin G: A widely used antibiotic with a similar β-lactam structure.

Cephalosporins: Another class of β-lactam antibiotics with structural similarities.

Uniqueness: 8-Hydroxypenillic acid is unique due to the presence of the hydroxyl group at the 8th position, which significantly influences its chemical reactivity and interactions with enzymes. This structural feature distinguishes it from other penicillin derivatives and β-lactam antibiotics .

Propiedades

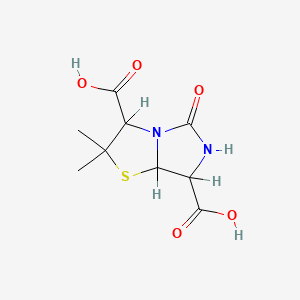

IUPAC Name |

2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydroimidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c1-9(2)4(7(14)15)11-5(17-9)3(6(12)13)10-8(11)16/h3-5H,1-2H3,(H,10,16)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVCHKFNBPFYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(NC2=O)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952833 | |

| Record name | 5-Hydroxy-2,2-dimethyl-2,3,7,7a-tetrahydroimidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3053-85-8 | |

| Record name | 8-Hydroxypenillic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3053-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxypenillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003053858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2,2-dimethyl-2,3,7,7a-tetrahydroimidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 8-hydroxypenillic acid formed?

A: 8-Hydroxypenillic acid can be formed through a novel enzymatic reaction. The class C β-lactamase from Enterobacter cloacae P99 catalyzes the hydrolysis of 6-aminopenicillanic acid (6-APA) in the presence of bicarbonate, leading to the formation of 8-hydroxypenillic acid. [] This reaction is thought to occur due to the enzyme's interaction with the carbamate form of 6-APA, which is present in bicarbonate solutions. [, ]

Q2: Does the concentration of phenoxyacetic acid impact the formation of 8-hydroxypenillic acid during penicillin V biosynthesis?

A: Yes, studies using Penicillium chrysogenum in continuous culture have shown that higher concentrations of phenoxyacetic acid, a precursor in penicillin V biosynthesis, lead to lower formation of 8-hydroxypenillic acid. [] This suggests that maintaining a high concentration of the desired precursor can minimize the production of certain byproducts, including 8-hydroxypenillic acid.

Q3: How does dissolved oxygen concentration affect 8-hydroxypenillic acid production during penicillin biosynthesis?

A: Research on Penicillium chrysogenum cultures reveals that lower dissolved oxygen concentrations lead to increased formation of 8-hydroxypenillic acid. [] This increase is observed alongside the elevated production of other byproducts like δ-(l-α-aminoadipyl)-l-cysteinyl-d-valine and isopenicillin N, indicating a shift in metabolic flux under oxygen limitation.

Q4: Are there any analytical methods available for the detection and quantification of 8-hydroxypenillic acid?

A: Yes, a spectrophotometric method has been developed for the determination of 8-hydroxypenillic acid. [] While the specific details are not provided in the abstract, this suggests that researchers have established methods for quantifying this compound, which is crucial for studying its formation and biological relevance.

Q5: What are the NMR characteristics of 8-hydroxypenillic acid?

A: Detailed 1H and 13C NMR spectral characteristics of 8-hydroxypenillic acid in D2O have been reported, allowing for its identification and differentiation from other compounds. [] This information is particularly useful for researchers studying the formation and reactivity of this molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dimethyl-1,5-dinitro-6-phenoxy-3-azoniabicyclo[3.3.1]non-6-ene](/img/structure/B1233179.png)

![{[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-({[hydroxy({hydroxy[3-hydroxy-2,2-dimethyl-3-({2-[(2-{[(2E)-2-methylbut-2-enoyl]sulfanyl}ethyl)carbamoyl]ethyl}carbamoyl)propoxy]phosphoryl}oxy)phosphoryl]oxy}methyl)oxolan-3-yl]oxy}phosphonic acid](/img/structure/B1233182.png)